molecular formula C5H5F3N6 B13632156 3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole

3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole

Cat. No.: B13632156
M. Wt: 206.13 g/mol
InChI Key: ZTRQJMHWXCWIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is notable for its azidomethyl and trifluoromethyl functional groups, which impart unique chemical properties and reactivity. Triazoles are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole involves its interaction with biological targets through its azidomethyl and trifluoromethyl groups. These functional groups can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(azidomethyl)-4-methyl-5-(difluoromethyl)-4H-1,2,4-triazole
  • 3-(azidomethyl)-4-methyl-5-(fluoromethyl)-4H-1,2,4-triazole
  • 3-(azidomethyl)-4-methyl-5-(methyl)-4H-1,2,4-triazole

Uniqueness

3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and reactivity compared to its analogs with fewer fluorine atoms .

Properties

Molecular Formula

C5H5F3N6

Molecular Weight

206.13 g/mol

IUPAC Name

3-(azidomethyl)-4-methyl-5-(trifluoromethyl)-1,2,4-triazole

InChI

InChI=1S/C5H5F3N6/c1-14-3(2-10-13-9)11-12-4(14)5(6,7)8/h2H2,1H3

InChI Key

ZTRQJMHWXCWIHI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1C(F)(F)F)CN=[N+]=[N-]

Origin of Product

United States

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